molecular formula C11H16O B8618142 3-Tert-butyl-2-methylphenol

3-Tert-butyl-2-methylphenol

Cat. No. B8618142
M. Wt: 164.24 g/mol
InChI Key: MIHQWNKDHBLQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06120653

Procedure details

Into a reaction vessel equipped with a stirrer, gas blowing tube, thermometer and condenser is fed cresol into which sulfuric acid has been dissolved (sulfuric acid is dissolved in 1.2% by weight based on 100% by weight of cresol) at 795 g/hr, further, butylation reaction is conducted for 8 hours at 65° C. under normal pressure with blowing in an isobutyrene mixed gas containing 1-butene, 2-butene and the like, and the resulted butylated reaction mixture is neutralized with an aqueous NaOH solution. For the neutralization, 1.5 equivalent NaOH is added per charged sulfuric acid and the treatment is conducted for 3 hours at 110° C., then an aqueous layer is separated, and the resulted oil layer is washed with water to obtain 11.79 kg of t-butylcresol mixture (cresolcontent6.4%, 4M2B contentl6.3%, 3M6B content 13.3%, dibutylated isomer content 58.6%, content of other components 5.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.C=[CH:15][CH2:16][CH3:17].[CH3:18]C=CC.[OH-].[Na+]>>[C:16]([C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([OH:7])[C:1]=1[CH3:8])([CH3:15])([CH3:17])[CH3:18] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reaction vessel equipped with a stirrer
DISSOLUTION
Type
DISSOLUTION
Details
has been dissolved
CUSTOM
Type
CUSTOM
Details
further, butylation reaction
ADDITION
Type
ADDITION
Details
mixed gas
CUSTOM
Type
CUSTOM
Details
the like, and the resulted
CUSTOM
Type
CUSTOM
Details
reaction mixture
WAIT
Type
WAIT
Details
the treatment is conducted for 3 hours at 110° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
an aqueous layer is separated
WASH
Type
WASH
Details
the resulted oil layer is washed with water

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.79 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.